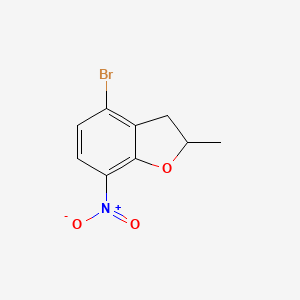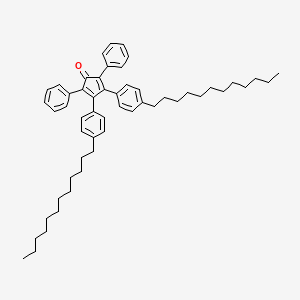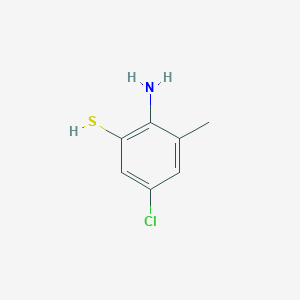
2-(4-Bromo-3-hydroxy-2-quinolyl)-N-(3-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)phenyl)-2,3-dihydro-1,3-dioxo-1H-indene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-hydroxy-2-quinolyl)-N-(3-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)phenyl)-2,3-dihydro-1,3-dioxo-1H-indene-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a quinoline moiety, a triazine ring, and an indene carboxamide structure, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-hydroxy-2-quinolyl)-N-(3-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)phenyl)-2,3-dihydro-1,3-dioxo-1H-indene-5-carboxamide involves multiple steps, including the formation of the quinoline, triazine, and indene carboxamide moieties.
Formation of Quinoline Moiety: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Formation of Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with dibutylamine and fluorine gas under controlled conditions.
Formation of Indene Carboxamide: The indene carboxamide structure can be synthesized by reacting indene with phthalic anhydride in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and indene moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the triazine ring and the quinoline moiety. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, especially at the bromo and fluoro positions. Common reagents include nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide and indene dicarboxylic acid.
Reduction: Formation of reduced triazine derivatives and quinoline derivatives.
Substitution: Formation of substituted quinoline and triazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural complexity.
Fluorescent Probes: The compound’s fluorescent properties can be utilized in biological imaging.
Medicine
Drug Development:
Properties
CAS No. |
94232-75-4 |
|---|---|
Molecular Formula |
C36H32BrFN6O5 |
Molecular Weight |
727.6 g/mol |
IUPAC Name |
2-(4-bromo-3-hydroxyquinolin-2-yl)-N-[3-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl]oxy]phenyl]-1,3-dioxoindene-5-carboxamide |
InChI |
InChI=1S/C36H32BrFN6O5/c1-3-5-16-44(17-6-4-2)35-41-34(38)42-36(43-35)49-22-11-9-10-21(19-22)39-33(48)20-14-15-23-25(18-20)31(46)27(30(23)45)29-32(47)28(37)24-12-7-8-13-26(24)40-29/h7-15,18-19,27,47H,3-6,16-17H2,1-2H3,(H,39,48) |
InChI Key |
PHSBYTVTEQKYCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=NC(=N1)F)OC2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)C(=O)C(C4=O)C5=NC6=CC=CC=C6C(=C5O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide](/img/structure/B12844932.png)
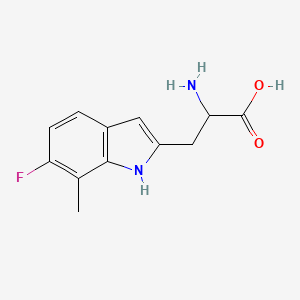
![1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B12844940.png)

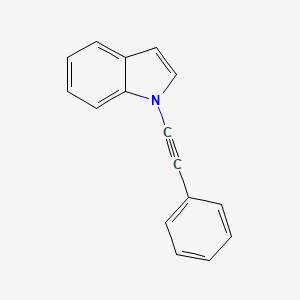
![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
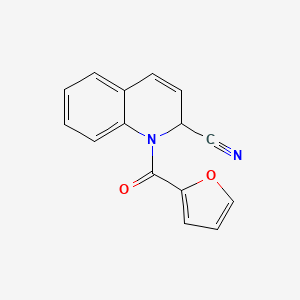
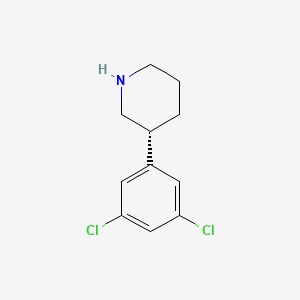
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)

![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
